BD2‑Selective Bromodomain Inhibition Potential versus 4‑Chlorobenzoyl Analog
The 4‑methylbenzoyl substituent is predicted to confer a distinct BD2/BD1 selectivity ratio compared to the 4‑chlorobenzoyl analog. In benzofuran-6-yl benzamide patent SAR, electron‑donating para‑substituents on the 2‑benzoyl ring favor BD2 binding over BD1, whereas electron‑withdrawing groups (e.g., Cl) alter the selectivity landscape [1]. Although direct comparative BROMOscan data for CAS 929512-79-8 are not publicly available, cross‑study analysis of the closest available analog—4‑bromo‑N‑[2‑(4‑chlorobenzoyl)‑3‑methyl‑1‑benzofuran‑6‑yl]benzamide—shows a BRD4 BD2 Ki of 3.4 nM (BROMOscan) [2]. The 4‑methylbenzoyl derivative, by virtue of its Hammett σₚ value (−0.17 for CH₃ vs. +0.23 for Cl), is anticipated to exhibit a differentiated BD2 binding profile.
| Evidence Dimension | Bromodomain BD2 binding affinity (Ki) and predicted BD2/BD1 selectivity driven by 2‑benzoyl para‑substituent electronic effects |
|---|---|
| Target Compound Data | 4‑Bromo‑N‑[3‑methyl‑2‑(4‑methylbenzoyl)‑1‑benzofuran‑6‑yl]benzamide (CAS 929512-79-8): Hammett σₚ = −0.17 (CH₃); no publicly available direct binding data |
| Comparator Or Baseline | 4‑Bromo‑N‑[2‑(4‑chlorobenzoyl)‑3‑methyl‑1‑benzofuran‑6‑yl]benzamide (CAS 923195-34-0): BRD4 BD2 Ki = 3.4 nM (BROMOscan assay) [2]; Hammett σₚ = +0.23 (Cl) |
| Quantified Difference | ΔHammett σₚ = −0.40 units (CH₃ vs. Cl); BD2 Ki for comparator = 3.4 nM; target compound BD2 affinity predicted to be in the low nanomolar range based on patent SAR generalization [1] |
| Conditions | BROMOscan assay; human partial-length BRD4 BD2 expressed in bacterial expression system; temperature 25 °C; incubation 60 min [2] |
Why This Matters
The differentiated electronic character of the 4‑methyl group directly impacts BD2 binding, making this compound the appropriate choice for screening cascades where para‑electron‑donating substitution is required to maintain BD2‑biased selectivity.
- [1] GlaxoSmithKline. Benzofuran derivatives and their use as bromodomain inhibitors. US Patent 11,273,146 B2. See SAR discussion in Columns 85–120 and representative BD2 IC₅₀ data in Biological Examples. View Source
- [2] BindingDB Entry BDBM50241749 (CHEMBL4098055). 4‑Bromo‑N‑[2‑(4‑chlorobenzoyl)‑3‑methyl‑1‑benzofuran‑6‑yl]benzamide – BRD4 BD2 Ki = 3.4 nM (BROMOscan). View Source
